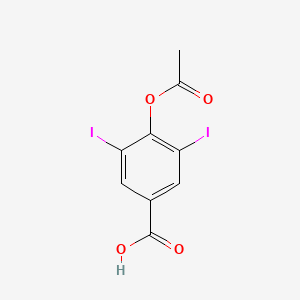

4-Acetyloxy-3,5-diiodobenzoic acid

説明

Historical Context and Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, the parent compound of 4-Acetyloxy-3,5-diiodobenzoic acid, has a rich history in chemistry, having been discovered in the 16th century. scribd.comwikipedia.orgchemeurope.com Initially sourced from gum benzoin, its structure was later determined in 1832. chemeurope.com The industrial production of benzoic acid has evolved from processes like the hydrolysis of benzotrichloride (B165768) to the current method of partial oxidation of toluene. scribd.comwikipedia.orgnewworldencyclopedia.org

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. scribd.com They are precursors to a vast array of other organic substances, including benzoyl chloride, which is a crucial starting material for various esters and amides used in flavors, perfumes, and insect repellents. scribd.com The reactivity of both the aromatic ring and the carboxylic acid group allows for a wide range of chemical transformations. Furthermore, benzoic acid derivatives occur naturally in many plants and are involved in the biosynthesis of numerous secondary metabolites. ymerdigital.com Their applications extend to being used as food preservatives and in medicinal preparations. scribd.comwikipedia.orgymerdigital.com The study of benzoic acid derivatives has been instrumental in the development of synthetic methodologies and in understanding the structure-activity relationships of organic molecules. mdpi.com

The Role of Halogenated Aromatic Compounds in Advanced Synthesis

Halogenated aromatic compounds, which include molecules like this compound, are a critical class of intermediates in organic synthesis. numberanalytics.com The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, typically occurs through an electrophilic aromatic substitution mechanism. numberanalytics.comlibretexts.org This reaction is often facilitated by a catalyst that polarizes the halogen molecule, making it a more potent electrophile. numberanalytics.com

The presence of halogens, such as iodine, on an aromatic ring significantly influences the compound's reactivity and physical properties. iloencyclopaedia.org Halogenated aromatics are widely utilized in the pharmaceutical industry for the synthesis of various drugs. numberanalytics.com They also serve as precursors for advanced materials and industrial chemicals. numberanalytics.comscience.gov The carbon-halogen bond can be a site for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. The specific placement of iodine atoms in this compound provides reactive handles for chemists to build more elaborate structures. The high atomic weight of iodine also makes such compounds potentially useful in applications like X-ray imaging.

Overview of Acetyl Protected Phenols and Carboxylic Acids in Chemical Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. researchgate.netwikipedia.org This process is known as protection, and the blocking group is called a protecting group. researchgate.netwikipedia.org The acetyl group (Ac) is a commonly used protecting group for hydroxyl groups (in alcohols and phenols) and carboxylic acids. highfine.comresearchgate.netmdpi.com

Acetylation, the introduction of an acetyl group, is typically achieved by reacting the alcohol or phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. highfine.comresearchgate.netlibretexts.org Acetyl-protected phenols are stable under many reaction conditions but can be readily deprotected (the acetyl group removed) by hydrolysis under basic or acidic conditions to regenerate the original phenol. highfine.comscirp.org This strategy is crucial in the synthesis of complex molecules where selective reactivity is required. researchgate.netacs.org

Similarly, carboxylic acids can be protected as esters, for example, methyl or benzyl (B1604629) esters, to mask their acidity. libretexts.org The acetyl group in this compound protects the phenolic hydroxyl group, allowing the carboxylic acid moiety to undergo reactions selectively. The stability of the acetyl group can be influenced by steric and electronic factors within the molecule. acs.org

Research Landscape and Potential Areas of Investigation for this compound

The unique structure of this compound suggests several promising avenues for research. Its multifunctionality makes it an attractive building block for the synthesis of novel polymers, and pharmacologically active molecules. The presence of two iodine atoms opens up possibilities for its use in cross-coupling reactions to create complex biaryl structures or to introduce other functional groups.

Furthermore, compounds containing multiple iodine atoms have been investigated for their potential therapeutic properties and as contrast agents in medical imaging. solubilityofthings.com The acetoxy group can be modified to tune the compound's solubility and reactivity. solubilityofthings.com Research into the synthesis of derivatives of this compound and the exploration of their physical and chemical properties could lead to the development of new materials with tailored characteristics or molecules with specific biological activities. Studies on the synthesis and characterization of related diiodobenzoic acid derivatives have provided insights into their structural and computational properties, which can inform future work on this compound. researchgate.netresearchgate.net

A Comprehensive Analysis of this compound: Synthetic Strategies

Introduction

This compound is a halogenated aromatic carboxylic acid. This article explores the synthetic methodologies for this compound and its precursors, with a focus on diiodination strategies and the introduction of the acetyloxy group.

Synthetic Methodologies for this compound and Precursors

The synthesis of this compound involves two key transformations: the introduction of two iodine atoms onto the benzoic acid scaffold and the subsequent esterification of the 4-hydroxy group.

Strategies for Diiodination of Benzoic Acid Scaffolds

The regioselective introduction of two iodine atoms at the 3 and 5 positions of a benzoic acid derivative is a critical step. Various methods have been developed to achieve this transformation.

Direct iodination using iodine monochloride (ICl) is a common method for introducing iodine atoms onto aromatic rings. This electrophilic aromatic substitution reaction is often carried out in a suitable solvent, such as acetic acid. orgsyn.org For substrates with an electron-withdrawing group like a carboxylic acid, the reactivity can be low, sometimes resulting in modest yields. google.comgoogle.com For example, the iodination of benzoic acid with iodine monochloride has been reported to yield 3-iodobenzoic acid in approximately 43% yield. google.comgoogle.com To enhance the reaction's efficiency, a mixture of iodine and periodic acid in the presence of an acid catalyst can be employed, although yields may still be moderate. google.com

The synthesis of 4-hydroxy-3,5-diiodobenzoic acid from 4-hydroxybenzoic acid using iodine monochloride in glacial acetic acid has been demonstrated to produce the desired product in good yields (around 84%). orgsyn.org The reaction proceeds by heating the mixture, followed by precipitation and purification. orgsyn.org

Table 1: Direct Iodination of Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| Salicylic acid | Iodine monochloride, glacial acetic acid | 2-Hydroxy-3,5-diiodobenzoic acid | 91-92% | orgsyn.org |

| 4-Hydroxybenzoic acid | Iodine monochloride, glacial acetic acid | 4-Hydroxy-3,5-diiodobenzoic acid | 84% | orgsyn.org |

| Benzoic acid | Iodine monochloride | 3-Iodobenzoic acid | ~43% | google.comgoogle.com |

To overcome the limitations of direct halogenation, metal-catalyzed C-H activation and iodination methods have emerged as powerful tools for the regioselective synthesis of iodinated benzoic acids.

Palladium catalysts have been effectively used for the ortho-iodination of benzoic acids. scispace.comrsc.org These methods often utilize a directing group, such as the carboxylic acid itself, to guide the iodination to the ortho positions. scispace.comrsc.org N-iodosuccinimide (NIS) is a common iodine source in these reactions. scispace.com The use of molecular iodine (I₂) as the sole oxidant in palladium-catalyzed C-H iodination has also been developed, offering a more practical and cost-effective approach. nih.gov This method has been successfully applied to a range of benzamide (B126) substrates. nih.gov Furthermore, palladium-catalyzed decarbonylative iodination of aryl carboxylic acids provides an alternative route to aryl iodides. nih.gov

Table 2: Palladium-Catalyzed Iodination

| Substrate Type | Catalyst System | Iodine Source | Key Features |

| Benzoic acids | Pd(OAc)₂ | N-Iodosuccinimide | Ortho-selective iodination. scispace.com |

| Benzamides | Pd(II) | I₂ | Uses molecular iodine as the sole oxidant. nih.gov |

| Aryl carboxylic acids | Pd/Xantphos | 1-Iodobutane | Decarbonylative iodination. nih.gov |

| Hydrocinnamic acids | Pd(OAc)₂ | 2-Nitrophenyl iodides | Site-selective ortho- and meta-C-H iodination. chinesechemsoc.org |

Iridium catalysts have shown remarkable efficiency and selectivity in the ortho-iodination of benzoic acids. acs.orgnih.govd-nb.inforesearchgate.netdiva-portal.org These reactions can often be performed under mild conditions, at room temperature, and without the need for an inert atmosphere. nih.govd-nb.info A key advantage of some iridium-catalyzed systems is their ability to achieve selective mono-iodination even when two equivalent ortho C-H bonds are present. nih.govd-nb.infodiva-portal.org The use of an iridium(III) complex in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lead to high conversions and yields of ortho-iodinated benzoic acids. acs.orgresearchgate.net Mechanistic studies suggest that these reactions may proceed through an Ir(III)/Ir(V) catalytic cycle. acs.orgresearchgate.net

Table 3: Iridium-Catalyzed ortho-Iodination of Benzoic Acids

| Catalyst System | Key Features | Selectivity | Reference |

| [Cp*IrCl₂]₂ / AgOAc | Selective mono-iodination of benzoic acids with two equivalent ortho C-H bonds. | >20:1 mono/di selectivity. nih.govd-nb.info | nih.govd-nb.infodiva-portal.org |

| Ir(III) complex in HFIP | Proceeds under mild conditions, tolerates air and moisture. | Selectively gives ortho-iodobenzoic acids with high conversions. acs.orgresearchgate.net | acs.orgresearchgate.net |

Acetyloxy Group Introduction and Transformation

Once the diiodinated hydroxybenzoic acid precursor is obtained, the final step is the introduction of the acetyloxy group.

The esterification of a hydroxyl group on a benzoic acid derivative is a standard transformation in organic synthesis. For the preparation of this compound, the precursor 4-hydroxy-3,5-diiodobenzoic acid is reacted with an acetylating agent.

A common method for this acetylation is the reaction of the hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. uwimona.edu.jmlibretexts.org The reaction is typically warmed to facilitate the transformation, and the product can then be isolated by precipitation upon addition of water. uwimona.edu.jmlibretexts.org This method is effective for the acetylation of phenols. uwimona.edu.jmlibretexts.org

Table 4: Esterification of 4-Hydroxybenzoic Acid

| Starting Material | Reagents | Product | Key Steps | Reference |

| 4-Hydroxybenzoic acid | Acetic anhydride, concentrated H₂SO₄ | 4-Acetoxybenzoic acid | Warming, precipitation with water, recrystallization. | uwimona.edu.jmlibretexts.org |

Structure

3D Structure

特性

IUPAC Name |

4-acetyloxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPBGCMTWXCGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetyloxy 3,5 Diiodobenzoic Acid and Precursors

Acetyloxy Group Introduction and Transformation

Selective Acetylation Techniques

The synthesis of 4-Acetyloxy-3,5-diiodobenzoic acid from its precursor, 4-hydroxy-3,5-diiodobenzoic acid, hinges on the selective acetylation of the phenolic hydroxyl group. This transformation must be conducted under conditions that prevent the esterification of the carboxylic acid group or other unwanted side reactions.

A primary method for this selective acetylation involves the use of acetic anhydride (B1165640). libretexts.org This reaction is typically catalyzed by a small amount of a strong acid, such as concentrated sulfuric acid. The catalyst protonates the acetic anhydride, making it a more potent electrophile, which is then attacked by the nucleophilic hydroxyl group of the diiodinated benzoic acid. The reaction is generally warmed to ensure completion. libretexts.org

The general procedure involves dissolving the 4-hydroxy-3,5-diiodobenzoic acid in acetic anhydride, adding the acid catalyst, and gently heating the mixture. libretexts.org Upon cooling, the product can often be precipitated by the addition of water, which also serves to quench any remaining acetic anhydride. libretexts.org The crude product is then collected by filtration and can be purified by recrystallization, for instance, from an ethanol-water mixture. libretexts.org The success of this selective acetylation relies on the higher nucleophilicity of the phenolic hydroxyl group compared to the carboxyl group under these reaction conditions.

| Reagent/Catalyst | Role | Typical Conditions |

| 4-Hydroxy-3,5-diiodobenzoic acid | Starting Material | - |

| Acetic Anhydride | Acetylating Agent | Used in excess |

| Concentrated Sulfuric Acid | Catalyst | 1-2 drops |

| Water | Quenching/Precipitation | Added after reaction completion |

Multi-step Synthetic Route Elucidation and Optimization

The most common synthetic route to this compound is a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Electrophilic Iodination

The first step is the di-iodination of 4-hydroxybenzoic acid to produce 4-hydroxy-3,5-diiodobenzoic acid. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho positions. A common and effective iodinating agent for this transformation is iodine monochloride (ICl). chemicalbook.comorgsyn.org The reaction is typically carried out in an aqueous solution containing sulfuric acid or in glacial acetic acid. chemicalbook.comorgsyn.org The mixture is heated to drive the reaction to completion, resulting in the precipitation of the di-iodinated product. chemicalbook.comorgsyn.org Yields for this step are generally high, often exceeding 80-90%. chemicalbook.comorgsyn.org

Step 2: Acetylation

The second step is the selective acetylation of the 4-hydroxy-3,5-diiodobenzoic acid, as detailed in the previous section, using acetic anhydride and an acid catalyst. libretexts.org

Optimization of this multi-step synthesis involves careful control of reaction parameters. In the iodination step, controlling the temperature and the stoichiometry of the iodine monochloride is crucial to ensure di-iodination and minimize the formation of mono-iodinated or other byproducts. chemicalbook.comorgsyn.org For the acetylation step, optimization involves selecting the appropriate catalyst and reaction time to ensure complete conversion of the starting material while preventing side reactions. Purification at each stage, typically through filtration and recrystallization, is vital for obtaining a final product of high purity.

Green Chemistry Approaches and Sustainable Synthesis Development

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing this compound. snkp.ac.in These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. snkp.ac.inatiner.gr

For the iodination step, an alternative to using iodine monochloride is to use elemental iodine in a more benign solvent like ethanol (B145695). google.com This approach can be cleaner and avoid the use of halogenated reagents. google.com Another green strategy involves the use of water as a solvent where possible, which is non-toxic and readily available. snkp.ac.in

For the acetylation step, microwave-assisted synthesis presents a significant green alternative to conventional heating. atiner.gr Microwave heating can dramatically reduce reaction times and energy consumption. atiner.gr Furthermore, some microwave-assisted acetylations can proceed efficiently without the need for a strong acid catalyst like sulfuric acid, thus creating a less hazardous chemical process. atiner.gr

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing reactions with high atom economy. |

| Safer Solvents & Reagents | Using ethanol or water instead of harsher solvents; using elemental iodine instead of ICl. snkp.ac.ingoogle.com |

| Energy Efficiency | Employing microwave-assisted heating for the acetylation step. atiner.gr |

| Less Hazardous Synthesis | Avoiding strong acid catalysts where possible. atiner.gr |

Emerging Trends in Synthesis Optimization

The optimization of synthetic routes is increasingly being driven by advanced technologies that allow for more rapid and intelligent process development.

High-Throughput Experimentation in Reaction Development

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the optimization of chemical reactions. chemrxiv.org It involves the use of automation and miniaturization to perform a large number of experiments in parallel. researchgate.net This approach allows for the rapid screening of a wide array of variables, including catalysts, solvents, bases, and reaction temperatures, in a fraction of the time required for traditional, one-at-a-time experimentation. researchgate.netacs.org

In the context of synthesizing this compound, HTE could be applied to:

Optimize the Iodination Step: Quickly screen different iodinating agents, catalysts, and solvent systems to find conditions that maximize yield and selectivity while minimizing reaction time and temperature.

Refine the Acetylation Step: Evaluate a wide range of catalysts (both acid and base) and reaction conditions to identify a more efficient and selective acetylation process, potentially under milder or greener conditions. researchgate.net

The data generated from HTE experiments can be rapidly analyzed to identify optimal reaction conditions, leading to a more efficient and cost-effective synthesis. acs.org

Machine Learning Applications in Synthetic Pathway Design

For this compound, ML applications could:

Propose Alternative Synthetic Routes: Identify entirely new pathways that may be more efficient, cost-effective, or sustainable than the traditional route.

Predict Reaction Outcomes: Forecast the yield and potential byproducts of a reaction under different conditions, thereby guiding experimental design and reducing the number of failed experiments.

Optimize Reaction Conditions: Suggest optimal parameters for each step of the synthesis based on learned chemical knowledge, complementing HTE approaches. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

High-field ¹H and ¹³C NMR are fundamental techniques for characterizing organic compounds. In the case of 4-acetyloxy-3,5-diiodobenzoic acid, the ¹H NMR spectrum provides information about the protons in the molecule, while the ¹³C NMR spectrum reveals details about the carbon skeleton.

The ¹H NMR spectrum of a related compound, aspirin, shows that the chemical shifts of aromatic protons are influenced by the nature of the substituents on the benzene (B151609) ring. thermofisher.com The carboxylic acid group is deactivating, causing protons at the ortho and para positions to shift downfield, while the acetoxy group is activating, leading to an upfield shift for its ortho and para protons. thermofisher.com For this compound, the two iodine atoms and the acetoxy and carboxylic acid groups would similarly influence the chemical shifts of the aromatic protons. thermofisher.com The methyl protons of the acetyl group would appear as a distinct singlet. thermofisher.com

The ¹³C NMR spectrum of benzoic acid shows five distinct signals, indicating five different carbon environments. docbrown.info The carbon atom of the carboxyl group is significantly deshielded due to the two electronegative oxygen atoms, resulting in a downfield chemical shift. docbrown.info In this compound, the introduction of the acetoxy group and two iodine atoms would further differentiate the carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 8.2 | 130 - 140 |

| Acetyl CH₃ | 2.3 - 2.5 | 20 - 25 |

| Carboxyl COOH | 11.0 - 13.0 | 165 - 175 |

| Acetyl C=O | - | 168 - 172 |

| Aromatic C-I | - | 90 - 100 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-COOH | - | 130 - 135 |

Two-dimensional (2D) NMR experiments provide more detailed information about the connectivity and spatial relationships between atoms. princeton.edu

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule. researchgate.net

For this compound, these experiments would confirm the substitution pattern on the benzene ring and the connectivity of the acetyl and carboxyl groups.

The conformation of this compound in solution can be investigated using techniques like NOESY. The spatial proximity information from NOESY, combined with computational modeling, can provide insights into the preferred three-dimensional arrangement of the molecule in different solvents. The orientation of the acetoxy and carboxylic acid groups relative to the benzene ring is of particular interest.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. semanticscholar.org The exact mass of this compound is a key piece of data for its unambiguous identification.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆I₂O₄ |

| Molecular Weight | 431.95 g/mol |

| Exact Mass | 431.8308 g/mol |

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. Analyzing the pattern of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group, the carboxyl group, and iodine atoms. The fragmentation of similar compounds like benzoic acid often involves the loss of OH and COOH groups. libretexts.org

The collision cross section (CCS) is a measure of the shape and size of an ion in the gas phase and can be determined using ion mobility-mass spectrometry. semanticscholar.orgnih.gov Predicting the CCS value for this compound using computational models and comparing it to an experimentally determined value can provide an additional layer of confidence in its identification. researchgate.netsemanticscholar.org Machine learning models have been developed to predict CCS values for a wide range of small molecules. chemrxiv.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a specific ion and analyzing the resulting pieces. In a hypothetical MS/MS analysis of this compound (Molecular Weight: 433.95 g/mol ), the molecule would first be ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. This parent ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester's acetyl group, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) and formation of the 4-hydroxy-3,5-diiodobenzoate (B429528) ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate group is another common fragmentation for benzoic acid derivatives.

Cleavage of the C-I bond: The carbon-iodine bonds could also cleave, leading to the loss of iodine radicals or ions.

By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the molecule can be pieced together, confirming the presence and positions of the carboxylic acid, acetyloxy group, and iodo substituents on the benzene ring.

Table 1: Predicted MS/MS Fragmentation of this compound [M-H]⁻

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Identity |

| 432.8 | 390.8 | 42 | [M-H-C₂H₂O]⁻ (Loss of ketene) |

| 432.8 | 388.8 | 44 | [M-H-CO₂]⁻ (Decarboxylation) |

| 390.8 | 346.8 | 44 | [M-H-C₂H₂O-CO₂]⁻ (Sequential loss) |

| 390.8 | 263.9 | 126.9 | [M-H-C₂H₂O-I]⁻ (Loss of iodine) |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is predicted to be dominated by the vibrations of its ester and carboxylic acid moieties.

Key expected absorption bands would include a broad O-H stretching band from the carboxylic acid dimer, two distinct C=O (carbonyl) stretching bands for the carboxylic acid and the ester, and C-O stretching bands. The presence of heavy iodine atoms would influence the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (dimer) | 3300 - 2500 (broad) | Carboxylic Acid |

| C=O Stretch (ester) | 1770 - 1750 | Acetyloxy |

| C=O Stretch (acid) | 1720 - 1700 | Carboxylic Acid |

| C=C Aromatic Stretch | 1600 - 1450 | Benzene Ring |

| C-O Stretch (ester) | 1250 - 1180 | Acetyloxy |

| C-O Stretch (acid) | 1320 - 1210 | Carboxylic Acid |

| C-I Stretch | 600 - 500 | Iodo-substituent |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for observing the skeletal structure of the benzene ring and the C-I bonds.

In the Raman spectrum of this compound, strong signals are expected for the symmetric breathing mode of the substituted benzene ring. The carbonyl (C=O) stretches would also be visible, though typically weaker than in the IR spectrum. The C-I stretching vibrations would give rise to intense bands at low wavenumbers, which is a characteristic feature for halogenated compounds in Raman spectroscopy.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group / Motion |

| C=O Stretch (ester/acid) | 1760 - 1690 | Carbonyl |

| Aromatic Ring Stretch | 1600 - 1580 | Benzene Ring |

| Aromatic Ring Breathing | ~1000 | Benzene Ring |

| C-I Stretch | 200 - 300 | Iodo-substituent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed electron density map of the molecule can be constructed.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the acetyloxy and carboxylic acid groups relative to the benzene ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules) and halogen bonding.

As of this writing, a search of publicly available crystallographic databases does not yield a reported crystal structure for this compound. Therefore, experimental data on its solid-state conformation and packing remains undetermined. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a benchmark for computational models and a deeper understanding of its physical properties.

Computational and Theoretical Investigations of 4 Acetyloxy 3,5 Diiodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. rsc.org These calculations use the principles of quantum mechanics to model the behavior of electrons and nuclei in atoms and molecules. For a substituted benzoic acid like 4-Acetyloxy-3,5-diiodobenzoic acid, these methods can elucidate the effects of the iodo and acetyloxy substituents on the electronic environment of the benzene (B151609) ring and the carboxylic acid group.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. ufv.br This approach offers a favorable balance between accuracy and computational cost, making it suitable for a range of molecular systems. ijnc.ir

In studies of related benzoic acid derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netufv.br For this compound, a DFT study would reveal how the electron-withdrawing iodine atoms and the acetyloxy group influence the charge distribution and stability of the molecule. scirp.org Such calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) provide a foundational understanding of molecular orbitals, though they often require correction for electron correlation. More advanced ab initio methods offer higher accuracy.

For molecules similar to this compound, ab initio calculations have been used to determine molecular properties and to study reaction mechanisms. chemrxiv.org These methods could be applied to calculate precise energies, dipole moments, and polarizabilities, providing a benchmark for results obtained by other methods like DFT.

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating key structural parameters.

Conformational analysis would focus on the rotational barriers around the C-O bond of the acetyloxy group and the C-C bond of the carboxylic acid group. The presence of the bulky iodine atoms ortho to the acetyloxy group likely imposes significant steric hindrance, influencing the preferred orientation of the substituents relative to the benzene ring. DFT calculations, such as those performed on similar substituted benzoic acids, are effective in identifying the most stable conformer and the energy differences between various rotational isomers. researchgate.netufv.br

Table 1: Predicted Structural Parameters for this compound from Theoretical Calculations (Note: This table is illustrative, showing the types of parameters obtained from geometry optimization based on studies of analogous compounds. researchgate.netresearchgate.net)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C=O (Carboxyl) | ~1.21 |

| C-O (Carboxyl) | ~1.35 |

| C-O (Ester) | ~1.36 |

| **Bond Angles (°) ** | |

| I-C-C | ~120 |

| C-C-C (Ring) | ~120 |

| O=C-O (Carboxyl) | ~123 |

| **Dihedral Angles (°) ** | |

| C-C-C=O (Carboxyl) | ~0 or ~180 |

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods provide quantitative measures of these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for describing chemical reactivity. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For this compound, the HOMO is expected to be localized on the benzene ring and the oxygen atoms, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring. The electron-withdrawing iodine atoms would lower the energy of both the HOMO and LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. ejosat.com.trnankai.edu.cn

Table 2: Illustrative Frontier Orbital Data (Note: The values presented are representative for similar aromatic acids and illustrate the data obtained from HOMO-LUMO analysis. researchgate.netnankai.edu.cn)

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Energy difference (E(LUMO) - E(HOMO)); indicates chemical stability. researchgate.netirjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It uses a color scale to indicate different charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. libretexts.orgwuxiapptec.com

For this compound, an MEP map would show a strong negative potential (red) around the carbonyl oxygens of both the carboxylic acid and the acetyloxy groups, identifying them as sites for hydrogen bonding and electrophilic interaction. wuxiapptec.com The acidic proton of the carboxyl group would appear as a region of high positive potential (blue). uni-muenchen.de The iodine atoms would also influence the potential map, creating regions of slightly positive potential on their outermost surface (the σ-hole), which could participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides quantitative insight into bonding interactions, charge distribution, and the stabilizing effects of electron delocalization.

For a molecule like this compound, NBO analysis would focus on several key interactions:

Intramolecular Hyperconjugation: This includes the delocalization of electron density from the lone pairs (LP) of the oxygen atoms in the carboxyl and acetyloxy groups into the antibonding (σ* or π) orbitals of adjacent bonds. For example, the interaction between an oxygen lone pair (LP O) and the antibonding orbital of a carbon-carbon bond in the phenyl ring (π C-C) would indicate conjugation.

Resonance Effects: The analysis can quantify the resonance within the carboxylate group and the delocalization of electron density from the acetyloxy group into the aromatic ring.

Intermolecular Interactions: In dimeric or clustered forms, NBO analysis can characterize hydrogen bonds, such as the O-H···O interaction between the carboxylic acid groups of two molecules.

While specific NBO analysis data for this compound is not prominently available, studies on structurally similar benzoic acid derivatives provide a clear indication of the expected findings. For instance, in related compounds, significant stabilization energies are observed for interactions involving the phenyl ring and its substituents.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) in C=O | π* (C-O2) in carboxyl | ~45.0 | Resonance in carboxyl group |

| LP (O3) in acetyloxy | π* (C-C) of phenyl ring | ~20.5 | Ring activation/conjugation |

| π (C-C) of phenyl ring | π* (C-C) of phenyl ring | ~18.0 | Intra-ring resonance |

| LP (I) | σ* (C-C) of phenyl ring | ~2.5 | Hyperconjugation from iodine |

Data is illustrative and based on typical values for substituted benzoic acids.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. It allows for the mapping of the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. rsc.org For this compound, this could be applied to reactions such as ester hydrolysis, decarboxylation, or substitution reactions.

The process involves:

Geometry Optimization: Calculating the lowest energy structure for all stationary points (reactants, intermediates, products, and transition states).

Frequency Calculation: Confirming the nature of each stationary point. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative energies of all species to establish reaction enthalpies and activation barriers.

The transition state (TS) represents the highest energy point along the lowest energy path of a reaction. Its geometry and energy are critical for understanding reaction kinetics. Computationally, locating a TS is a key step in mechanism elucidation. rsc.org For a reaction involving this compound, such as the hydrolysis of the acetyl group, the TS would likely involve the nucleophilic attack of a water molecule on the acetyl carbonyl carbon. Characterizing this TS would reveal the bond lengths of the forming (O-C) and breaking (C-O) bonds, providing a snapshot of the key bond-reorganization events. The energy of this TS relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹H with ²H). KIEs are powerful experimental and computational tools for probing the nature of the rate-determining step of a reaction, particularly regarding bond breaking and formation at the labeled position. nih.goved.ac.uk

Computationally, KIEs are calculated from the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, based on principles of transition state theory. researchgate.netpsu.edu

A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the transition state.

An inverse KIE (kH/kD < 1) can occur when the bonding at the isotopic position becomes stiffer in the transition state.

Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking.

For this compound, a computational KIE study could, for example, investigate the mechanism of decarboxylation. By calculating the KIE for ¹²C/¹³C substitution at the carboxylic carbon, one could determine the extent of C-C bond cleavage in the transition state, providing definitive evidence for the timing of this key step.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, primarily DFT, can accurately predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.

In a comprehensive study on the related molecule 2-amino-3,5-diiodobenzoic acid, researchers used DFT calculations with the B3LYP functional to compute vibrational and electronic spectra. researchgate.net A similar approach for this compound would yield predicted FT-IR, Raman, and UV-Vis spectra. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the unambiguous assignment of complex spectral bands to specific molecular motions, such as C=O stretching, O-H bending, or C-I stretching. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions (UV-Vis absorption maxima), which correlate with the experimental spectrum and provide insight into the molecular orbitals involved. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3455 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1710 | ~1712 | Carboxylic acid C=O stretch |

| ν(C=O) | ~1765 | ~1768 | Acetyl C=O stretch |

| ν(C-I) | ~580 | ~578 | Aromatic C-I stretch |

Data is illustrative and based on typical values and assignments for substituted benzoic acids. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion and all-optical switching. tcichemicals.com Organic molecules with extensive π-conjugation and strong electron donor-acceptor groups often possess significant NLO properties. mdpi.com

Computational chemistry is a vital tool for the rational design of NLO materials by predicting their NLO response. The key properties calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The magnitude of these tensors, particularly β for second-order effects and γ for third-order effects, quantifies the NLO activity of the molecule. nih.gov

For this compound, the acetyloxy group acts as an electron donor and the carboxylic acid group as an electron acceptor, connected through the π-system of the phenyl ring. The heavy iodine atoms can also influence the electronic properties through spin-orbit coupling and polarization effects. DFT calculations could determine the components of the hyperpolarizability tensors. While specific NLO calculations for this molecule are not widely reported, studies on other donor-acceptor aromatic systems show that such computational screening is effective in identifying promising NLO candidates. nih.gov

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~3.5 D |

| Mean Polarizability | ⟨α⟩ | ~150 |

| Total First Hyperpolarizability | β_tot | ~400 x 10⁻³³ esu |

Data is illustrative and represents typical values for organic molecules with potential NLO activity.

Synthesis and Investigation of 4 Acetyloxy 3,5 Diiodobenzoic Acid Derivatives and Analogs

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to a variety of derivatives. For 4-Acetyloxy-3,5-diiodobenzoic acid, this functional group can be readily transformed into esters, amides, and other related structures, thereby altering the compound's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification involving an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. orgsyn.orgjocpr.com These methods allow for the synthesis of a diverse range of esters.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. chemistrysteps.com Direct amidation of the carboxylic acid with an amine is also possible, often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by using urea (B33335) as a nitrogen source under catalytic conditions. nih.govcore.ac.uk

Table 1: Potential Derivatives via Carboxylic Acid Modification This table presents potential derivatives of this compound and the general methods for their synthesis. The data is based on established chemical reactions, not on specific published syntheses of these exact compounds.

| Derivative Name | Structure | Synthetic Method | Key Reagents |

|---|---|---|---|

| Methyl 4-acetyloxy-3,5-diiodobenzoate |  | Fischer Esterification | Methanol, Sulfuric Acid |

| N-Ethyl-4-acetyloxy-3,5-diiodobenzamide |  | Amidation via Acyl Chloride | Thionyl Chloride, Ethylamine |

| 4-Acetyloxy-3,5-diiodobenzoyl chloride |  | Acyl Chloride Formation | Oxalyl Chloride |

Structural Modifications of the Acetyloxy Group

The acetyloxy group at the 4-position is another key site for structural modification. The most direct transformation is its hydrolysis back to a hydroxyl group, a process known as deacetylation. This reaction is typically carried out under basic conditions, for example, with an aqueous solution of sodium hydroxide, or under acidic conditions. nootanpharmacy.in This deprotection step yields 4-hydroxy-3,5-diiodobenzoic acid, a valuable intermediate for the synthesis of other derivatives.

The synthesis of the parent compound, this compound, begins with the iodination of 4-hydroxybenzoic acid. A common method involves reacting 4-hydroxybenzoic acid with iodine monochloride in an acidic medium, which yields 4-hydroxy-3,5-diiodobenzoic acid in high yield. orgsyn.orgchemicalbook.com Subsequently, the hydroxyl group can be acetylated using acetic anhydride (B1165640) in the presence of a catalytic amount of acid to produce this compound. libretexts.org

Table 2: Synthesis and Modification of the Acetyloxy Group

| Compound Name | Structure | Transformation | Typical Reagents and Conditions | Yield |

|---|---|---|---|---|

| 4-Hydroxy-3,5-diiodobenzoic acid |  | Iodination of 4-hydroxybenzoic acid | Iodine monochloride, 10% H2SO4, 80°C | ~93% chemicalbook.com |

| This compound |  | Acetylation of 4-hydroxy-3,5-diiodobenzoic acid | Acetic anhydride, cat. Sulfuric Acid | High (by analogy) libretexts.org |

| 4-Hydroxy-3,5-diiodobenzoic acid |  | Deacetylation of this compound | Aqueous NaOH or HCl | High (by analogy) nootanpharmacy.in |

Modifications and Substitutions on the Aromatic Ring

Varying Halogenation Patterns

The synthesis of analogs with different halogenation patterns on the aromatic ring is a key strategy for modulating biological activity and physicochemical properties. Instead of modifying the diiodo-compound directly, these analogs are typically prepared from appropriately substituted starting materials. For instance, a mixed halogenated analog like 2-chloro-5-iodobenzoic acid can be synthesized from 2-chlorobenzoic acid through a sequence of nitration, reduction, and a Sandmeyer-type diazotization-iodination reaction. google.comchemicalbook.com Similarly, bromo-iodo analogs could be synthesized through selective bromination and iodination reactions on a suitable precursor. researchgate.net

Table 3: Examples of Benzoic Acid Analogs with Varied Halogenation

| Compound Name | Structure | General Synthetic Approach | Reference |

|---|---|---|---|

| 2-Amino-3,5-diiodobenzoic acid |  | Iodination of 2-aminobenzoic acid with iodine chloride. | prepchem.com |

| 2-Chloro-5-iodobenzoic acid |  | Nitration of 2-chlorobenzoic acid, followed by reduction and diazotization/iodination. | google.com |

| 2,3,4-Trifluoro-5-bromobenzoic acid |  | Direct bromination of 2,3,4-trifluorobenzoic acid in the presence of an oxidizing agent. | google.com |

Introduction of Other Functional Groups (e.g., amine, aryloxy)

The introduction of other functional groups, such as amino or aryloxy moieties, onto the di-iodinated ring presents a synthetic challenge due to the existing substituents. However, the synthesis of analogs bearing these groups is feasible. For example, 4-amino-3,5-diiodobenzoic acid is a known compound that can be prepared by the direct iodination of 4-aminobenzoic acid. nih.gov The introduction of an aryloxy group could potentially be achieved via nucleophilic aromatic substitution on a suitably activated precursor, although this would likely require harsh reaction conditions and careful optimization to avoid side reactions.

Synthesis of Polymeric and Supramolecular Structures Incorporating the Core Moiety

The structural features of this compound make it an excellent candidate for the construction of supramolecular assemblies. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming strong, directional interactions. rsc.org Furthermore, the iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen. nih.gov This combination of hydrogen and halogen bonding capabilities allows for the design of complex, self-assembled one-, two-, or three-dimensional networks. For instance, co-crystallization with complementary molecules, such as pyridyl-containing compounds, could lead to the formation of well-defined chains or sheets. nih.govmpg.de The use of benzoic acids in forming polymeric and supramolecular structures is well-documented, providing a strong basis for the application of this diiodo derivative in materials science. psu.edu

Design and Synthesis of Photoactive Derivatives

To create photoactive derivatives, the this compound core can be chemically linked to a chromophore (a light-absorbing molecule). A straightforward approach would be to form an amide or ester bond between the carboxylic acid group and a chromophore that has a suitable amine or alcohol functionality.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The acetyloxy group (-OAc) of 4-acetyloxy-3,5-diiodobenzoic acid serves precisely this function, acting as a protecting group for the hydroxyl (-OH) functionality. organic-chemistry.org This protection strategy is essential for achieving high selectivity and yield in complex synthetic pathways.

Once the desired chemical transformations on other parts of the molecule, such as the carboxylic acid, are complete, the acetyloxy group can be readily removed through deprotection (e.g., hydrolysis) to reveal the original hydroxyl group. organic-chemistry.orgpeptide.com

This compound is a key precursor for its deprotected form, 4-hydroxy-3,5-diiodobenzoic acid. lookchem.combldpharm.com This di-iodinated hydroxybenzoic acid is a critical building block in the synthesis of various biologically significant molecules, most notably thyroid hormone analogues. lookchem.comnih.gov For instance, it is a documented impurity and synthetic intermediate for levothyroxine and related thyromimetic compounds, which are vital for treating thyroid disorders. lookchem.comnih.govomchemlabs.in The synthesis of these complex structures often involves coupling the di-iodinated phenyl ring with another molecular fragment, a process that benefits from the temporary protection of the reactive hydroxyl group. nih.govohsu.edu

Catalytic Applications and Ligand Design

While not typically used as a catalyst itself, this compound is a valuable component in the rational design of sophisticated ligands for metal-based catalysts. scholaris.ca The reactivity and selectivity of a metal catalyst are profoundly influenced by the electronic and steric properties of its coordinating ligands. scholaris.ca

This molecule possesses two key features for ligand construction:

Carboxylate Group : The carboxylic acid can be deprotonated to a carboxylate, which serves as a robust binding site for coordinating to a metal center. brieflands.com

Iodine Atoms : The iodine substituents are capable of forming halogen bonds (XBs), which are highly directional, non-covalent interactions. scholaris.camdpi.com In a halogen bond, the electron-deficient region on the iodine atom (termed a σ-hole) acts as a Lewis acid, attracting electron-rich atoms. mdpi.com

Halogen bonding is increasingly recognized as a powerful tool in supramolecular chemistry and catalyst design. scholaris.camdpi.com By incorporating iodinated building blocks like this compound into a ligand's framework, chemists can pre-organize the ligand's geometry and create a specific secondary coordination sphere around the metal center. This can steer the approach of substrates and influence the transition state of a reaction, thereby enhancing catalytic activity and stereoselectivity. sci-hub.segoettingen-research-online.de Chiral catalysts featuring halogen-bonding moieties have been successfully developed for asymmetric reactions. sci-hub.se

Use in the Development of Functional Organic Materials

The distinct functionalities of this compound make it an attractive monomer for constructing functional organic materials with tailored properties. bldpharm.com

Polymers : Benzoic acid derivatives are versatile monomers for creating functional polymers. mdpi.com The carboxylic acid group and the reactive carbon-iodine bonds of this molecule can be utilized in various polymerization reactions. The incorporation of heavy iodine atoms into a polymer backbone is a known strategy for developing materials with a high refractive index for optical applications or enhanced radiopacity for use in medical imaging devices.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as "linkers" or "struts". brieflands.comwikipedia.org These materials have exceptionally high surface areas and tunable pore sizes, making them ideal for gas storage, separation, and catalysis. wikipedia.org this compound, with its rigid aromatic core and carboxylate coordinating group, is an excellent candidate for a linker in MOF synthesis. brieflands.comvulcanchem.comhzdr.de The presence of iodine atoms within the pores of a MOF can create specific binding sites for guest molecules through halogen bonding, potentially enhancing selectivity for gas separation or catalytic processes. vulcanchem.comdntb.gov.ua

Integration into Self-Assembled Systems

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. rsc.orgethz.ch These systems provide a powerful method for precisely engineering the chemical and physical properties of interfaces, which is critical for applications in electronics, sensors, and biomaterials. rsc.orgethz.ch

The molecular architecture of this compound is well-suited for forming SAMs. A typical SAM-forming molecule consists of three parts: an anchor, a spacer, and a terminal group. oup.com

Anchor : The carboxylic acid group is a widely used anchor that chemisorbs strongly to metal oxide surfaces like aluminum oxide, titanium dioxide, or indium tin oxide (ITO). rsc.orgethz.chaip.org

Spacer : The rigid diiodophenyl ring acts as the spacer, providing structural integrity and controlling the thickness of the monolayer.

Terminal Groups : The iodine atoms and the acetyloxy group form the exposed surface of the monolayer, defining its properties.

Halogenated benzoic acids are of particular interest for SAMs because the halogen atoms significantly influence the monolayer's final properties. aip.orgmdpi.com They can modify the surface work function through their dipole moments and can direct the packing of the molecules within the monolayer via intermolecular halogen bonding. mdpi.comacs.orgdyenamo.se This tunability is crucial for optimizing the performance of organic electronic devices, such as perovskite solar cells, where SAMs are used as efficient hole-transport layers that minimize interfacial losses and improve device stability. oup.commdpi.comdyenamo.se

Q & A

Q. What are the optimal synthetic routes for 4-Acetyloxy-3,5-diiodobenzoic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves two key steps: (1) iodination of a precursor benzoic acid derivative and (2) acetylation of the hydroxyl group. A general methodology, inspired by analogous iodination protocols, involves dissolving the precursor (e.g., 4-hydroxy-3,5-diiodobenzoic acid) in a polar aprotic solvent like DMSO, followed by reaction with acetyl chloride or acetic anhydride under reflux (18–24 hours). Post-reaction, the mixture is distilled under reduced pressure, cooled, and crystallized using a water-ethanol mixture. Yield optimization can be achieved by:

- Temperature control : Maintaining reflux temperatures (e.g., 110–120°C for DMSO) to ensure complete acetylation .

- Solvent selection : Polar solvents enhance reaction homogeneity and iodine solubility.

- Purification : Sequential recrystallization (e.g., ethanol-water) to remove unreacted iodine or acetylating agents.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 18–24 hours | Prolonged time improves conversion but risks decomposition |

| Acetylating Agent | Acetic anhydride | Higher excess (1.5–2.0 equiv.) increases yield |

| Solvent | DMSO or DMF | Polar solvents enhance solubility of iodinated intermediates |

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : H NMR confirms acetyl group incorporation (δ 2.3–2.5 ppm for methyl protons) and aromatic proton environments (δ 7.5–8.5 ppm for diiodo-substituted benzene). C NMR identifies carbonyl carbons (δ 170–175 ppm for acetyl and carboxylic acid groups) .

- Melting Point Analysis : A sharp melting point (e.g., 140–145°C) indicates purity, with deviations suggesting impurities or incomplete crystallization .

- Elemental Analysis (EA) : Validates stoichiometry (e.g., C: ~25%, I: ~55%) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., ~462 g/mol).

Advanced Research Questions

Q. How can kinetic and isotopic labeling studies elucidate the iodination mechanism in this compound synthesis?

Iodination mechanisms (electrophilic substitution vs. radical pathways) can be studied using:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with I vs. I to identify rate-determining steps.

- Radical Traps : Add TEMPO to quench radical intermediates; suppressed iodination suggests a radical pathway .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for iodination at the 3- and 5-positions, guiding regioselectivity .

Q. What strategies mitigate degradation of this compound under varying storage and experimental conditions?

Stability challenges arise from:

- Hydrolysis : The acetyl group is susceptible to aqueous hydrolysis. Store under inert atmosphere (N/Ar) at 2–8°C in anhydrous solvents (e.g., dried DMSO) .

- Light Sensitivity : Diiodo compounds may undergo photodehalogenation. Use amber vials and minimize UV exposure.

- Thermal Decomposition : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- DFT Calculations : Optimize molecular geometry to assess electrophilic aromatic substitution (EAS) sites. The acetyloxy group directs iodination to the para position, while iodine atoms influence electron density .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and reaction pathways.

Q. What experimental designs are appropriate for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays : Test against thyroid peroxidase (TPO) or deiodinases, given structural similarity to thyroxine derivatives. Use UV-Vis spectroscopy to monitor iodine release .

- Cellular Uptake Studies : Radiolabel with I and track intracellular accumulation via gamma counting .

- Toxicity Profiling : Perform MTT assays on mammalian cell lines (e.g., HEK293) to establish IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。